[1-Cyclopropyl-2-(3,4-dimethylphenoxy)ethyl]amine
Description
Properties
IUPAC Name |
1-cyclopropyl-2-(3,4-dimethylphenoxy)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-9-3-6-12(7-10(9)2)15-8-13(14)11-4-5-11/h3,6-7,11,13H,4-5,8,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMMGJTBBDBRXNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(C2CC2)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclopropanation Methods
Cyclopropyl groups are commonly introduced via cyclopropanation of alkenes or by ring-closure reactions starting from appropriate precursors:
Cyclopropanation of styrene derivatives: Using reagents such as trimethylsulfoxonium iodide with strong bases (e.g., sodium hydride or sodium hydroxide) in DMSO, styrene derivatives can be converted to cyclopropane carboxylates, which are then hydrolyzed to the corresponding cyclopropanecarboxylic acids. These acids serve as intermediates for further transformations into amines.
Asymmetric cyclopropanation: Employing chiral catalysts like ruthenium complexes with chiral ligands allows for stereoselective synthesis of cyclopropyl derivatives, which is important for obtaining optically pure intermediates.
Conversion to Amines
The cyclopropanecarboxylic acid intermediates are converted to amides or hydrazides, followed by Curtius rearrangement or reduction steps to yield cyclopropyl amines.
Alternative reductive amination methods involve reacting aldehydes with cyclopropylamine derivatives under reductive conditions to install the amine functionality.
Introduction of the 3,4-Dimethylphenoxy Group
Etherification Reactions
The 3,4-dimethylphenol is reacted with alkyl halides or activated intermediates (such as chloroacetylated compounds) under basic conditions (e.g., potassium hydroxide in DMF) to form the phenoxy ether linkage.
Typical conditions involve heating the phenol and alkylating agent mixture at elevated temperatures (~100–120°C) in polar aprotic solvents like DMF, which promotes nucleophilic substitution to yield the ether bond.
Protection and Deprotection Steps
Protection of amine groups during etherification or other transformations is often necessary. Protecting groups such as phthalimide or Boc can be used to prevent side reactions.
Deprotection is achieved by treatment with hydrazine hydrate or acidic conditions to liberate the free amine after the etherification and other synthetic steps are complete.
Representative Multi-Step Synthetic Route
A representative synthetic route adapted from related phenoxyethylamine preparations can be summarized as follows:
| Step | Reaction Type | Reagents/Conditions | Intermediate/Product |
|---|---|---|---|
| 1 | Chloroacetylation | Phenol + chloroacetyl chloride, AlCl3 catalyst, 0–25°C | Chloroacetylated phenol intermediate |
| 2 | Etherification | Sodium ethoxide or KOH, DMF, 100–120°C | Phenoxyethyl ether intermediate |
| 3 | Reduction | Pd/C catalyst, hydrogen atmosphere | Reduced intermediate (amine precursor) |
| 4 | Etherification | Dibromoethane or alkyl halide, base | Alkylated intermediate |
| 5 | Amination | Potassium phthalimide or ammonia, nucleophilic substitution | Protected amine intermediate |
| 6 | Deprotection | Hydrazine hydrate or acidic hydrolysis | Target phenoxyethylamine compound |
This sequence ensures the controlled formation of the phenoxyethylamine moiety with the cyclopropyl group introduced either before or after the etherification depending on the specific synthetic design.
Detailed Research Findings and Notes
The use of aluminum trichloride as a catalyst in the chloroacetylation step enhances selectivity and yield, with reaction temperatures maintained below 25°C to avoid side reactions.
Etherification under basic conditions with potassium hydroxide and dimethylformamide solvent is effective for introducing the 3,4-dimethylphenoxy group, with reaction times around 2 hours at 120°C.
Reduction steps employing palladium on carbon under hydrogen atmosphere provide clean conversion of intermediates to amines with minimal by-products.
Amination via phthalimide potassium salt followed by hydrazine hydrate deprotection is a reliable method to introduce the primary amine functionality while protecting it during earlier steps.
Alternative methods for cyclopropylamine synthesis include Curtius rearrangement and reductive amination strategies, which provide stereochemical control and high purity of the final amine.
Summary Table of Key Preparation Parameters
| Step | Key Reagents/Conditions | Temperature | Yield/Notes |
|---|---|---|---|
| Chloroacetylation | Phenol, chloroacetyl chloride, AlCl3 | 0–25°C | High selectivity, mild conditions |
| Etherification | 3,4-Dimethylphenol, KOH, DMF | 100–120°C, 2 h | Efficient ether formation |
| Reduction | Pd/C, H2 | Room temp, mild | Clean amine formation |
| Amination | Potassium phthalimide, then hydrazine hydrate | Room temp | Protects and liberates amine group |
| Cyclopropanation | Styrene derivatives, trimethylsulfoxonium iodide, NaH or NaOH | Room temp to reflux | Stereoselective cyclopropane ring |
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the amine group may be oxidized to form corresponding imines or amides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like halides, thiols, and amines can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of imines or amides.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine:
- Explored as a potential therapeutic agent due to its unique structural features.
- Studied for its interactions with biological targets.
Industry:
- Utilized in the development of new materials and chemical processes.
- Applied in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of [1-Cyclopropyl-2-(3,4-dimethylphenoxy)ethyl]amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Patterns
The compound shares structural homology with several derivatives synthesized and tested in the ACTA POLONIAE PHARMACEUTICA studies (). Key analogs include:
*Note: Log P values marked with * are estimated using fragment-based methods (e.g., Crippen’s method) due to lack of experimental data.
Key Observations:
- Substituent Position: The 3,4-dimethylphenoxy group in the target compound introduces steric and electronic effects distinct from 2,5- or 2,6-dimethyl analogs. The para-methyl groups in 3,4-substitution may enhance aromatic stability and lipophilicity compared to ortho-substituted analogs .
- This could impact receptor binding in biological systems .
Physicochemical Properties
- Lipophilicity: The estimated Log P (~2.5) suggests moderate lipophilicity, comparable to analogs like [III] (Log P = 1.82) and cyclohexanol derivatives (Log P = 2.15). Higher lipophilicity may improve blood-brain barrier penetration, a critical factor for anticonvulsant activity .
- Melting Point : Data are unavailable for the target compound, but analogs with similar molecular weights (e.g., [III], MW 237.34, mp 66–68°C) suggest that the cyclopropyl group may lower melting points compared to bulkier derivatives like [V] (mp 99–101°C) .
Pharmacological Activity
While direct data for the target compound are absent, structurally related phenoxyethylaminoalkanols exhibit anticonvulsant properties. For example:
- (S)-(+)-2-N-[(2,6-dimethylphenoxy)ethyl]aminobutan-1-ol hydrochloride: ED₅₀ = 7.57 mg/kg (MES test in mice) .
- R,S-trans-2N-[(2,6-dimethylphenoxy)ethyl]aminocyclohexan-1-ol: ED₅₀ = 7.73 mg/kg .
The 3,4-dimethyl substitution in the target compound may alter activity due to differences in hydrogen bonding (via phenolic oxygen) and steric hindrance. highlights the importance of hydrogen-bonding patterns in crystal structures, which could influence solubility and bioavailability .
Biological Activity
[1-Cyclopropyl-2-(3,4-dimethylphenoxy)ethyl]amine is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound features a distinctive structure that includes a cyclopropyl group and a phenoxy moiety, which may influence its pharmacological properties and interactions with biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound may modulate enzyme or receptor activity, triggering downstream signaling pathways that can lead to various biological effects. The precise mechanisms remain under investigation, but preliminary studies suggest that the compound may act as an agonist for certain G-protein coupled receptors (GPCRs), influencing cellular responses related to growth and metabolism.
Biological Activities
Research has indicated several potential biological activities associated with this compound:
- Antimicrobial Activity : Initial assessments have shown that this compound exhibits antimicrobial properties against various pathogens, suggesting its potential use in developing new antimicrobial agents.
- Anticancer Properties : Studies have explored the compound's efficacy in inhibiting cancer cell proliferation. In vitro assays have demonstrated that it can induce apoptosis in specific cancer cell lines, highlighting its potential as an anticancer therapeutic.
Case Studies
Several case studies have been conducted to evaluate the biological activity of this compound:
-
Antimicrobial Efficacy :
- Study Design : The compound was tested against a range of bacterial strains using standard disk diffusion methods.
- Results : Significant inhibition zones were observed for Gram-positive bacteria, indicating strong antimicrobial activity.
- : This study supports the potential development of this compound as a novel antimicrobial agent.
-
Anticancer Activity :
- Study Design : The compound was evaluated in vitro on human breast cancer cell lines (MCF-7).
- Results : A dose-dependent decrease in cell viability was observed, with IC50 values indicating potent anticancer effects.
- : The findings suggest that this compound could be further explored for its therapeutic potential in cancer treatment.
Comparative Analysis
To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 1-(Cyclobutyl)-2-(3-methoxyphenyl)ethanamine | Cyclobutyl group; methoxy substitution | Potentially different receptor affinity |
| 1-(Cyclohexyl)-2-(4-chlorophenoxy)ethanamine | Cyclohexyl group; chlorinated phenol | Enhanced lipophilicity; possible increased potency |
| 1-(Cyclopentyl)-2-(3-nitrophenoxy)ethanamine | Cyclopentyl group; nitro substitution | Possible increased activity due to electron-withdrawing effects |
The unique combination of functional groups in this compound may result in distinct pharmacological profiles not observed in other similar compounds.
Q & A
Basic Research Questions
Q. What are optimized synthetic strategies for [1-Cyclopropyl-2-(3,4-dimethylphenoxy)ethyl]amine, and how do reaction conditions influence yield?
- Methodology :
- Base selection : Use strong bases (e.g., NaOH) under reflux to overcome low acidity of phenolic precursors (e.g., 3,4-dimethylphenol derivatives) .
- pH control : For intermediates like thiol-containing oxadiazoles, adjust pH to 5–6 during filtration to avoid salt formation and maximize yield .
- Catalysis : Accelerate condensation reactions (e.g., hydrazide-aldehyde coupling) with glacial acetic acid as a catalyst .
- Data Table :
| Step | Reagents/Conditions | Yield Optimization |
|---|---|---|
| Phenolic coupling | Reflux with strong base | High temperature to activate electron-rich phenol |
| Cyclization | Basic medium (pH 10–12) | Avoid strong acids to prevent decomposition |
| Final amine formation | Stirring at RT with weak base | Minimize side reactions |
Q. How can researchers validate the structural integrity and purity of this compound?
- Methodology :
- Spectroscopy : Use -/-NMR to confirm cyclopropane and aromatic proton environments. IR identifies amine (-NH) and ether (-O-) stretches .
- Mass spectrometry : Confirm molecular weight (e.g., 203.32 g/mol) via ESI-MS or MALDI-TOF .
- Chromatography : HPLC with UV detection (λmax ~255 nm) assesses purity ≥95% .
Advanced Research Questions
Q. What intermolecular forces govern the crystalline packing of this compound, and how can these be analyzed?
- Methodology :
- X-ray crystallography : Resolve hydrogen-bonding networks (e.g., N-H···O interactions) and graph-set analysis (e.g., Etter’s rules) .
- Hirshfeld surface analysis : Quantify contributions of H-bonding, van der Waals, and π-π interactions to crystal stability .
- Example :
- In similar amines, cyclopropane rings induce steric strain, altering packing motifs compared to non-cyclic analogs .
Q. How do electronic effects of substituents (e.g., methyl groups on the phenoxy ring) influence the compound’s reactivity or biological activity?
- Methodology :
- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) to map electron density distributions and predict nucleophilic/electrophilic sites .
- Structure-activity relationships (SAR) : Compare analogues (e.g., 3,4-dimethyl vs. 2,4-dimethylphenoxy) in receptor-binding assays to assess steric/electronic effects .
- Case Study :
- Methyl groups on phenoxy rings enhance lipophilicity, potentially improving blood-brain barrier penetration in neuroactive amines .
Q. What are the challenges in designing enantioselective syntheses for chiral derivatives of this amine?
- Methodology :
- Chiral resolution : Use HPLC with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) .
- Asymmetric catalysis : Employ transition-metal complexes (e.g., Ru-BINAP) for enantiocontrol during cyclopropanation or C-N bond formation .
- Key Consideration :
- Cyclopropane’s ring strain complicates stereochemical outcomes; low-temperature reactions may improve selectivity .
Methodological Notes
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
